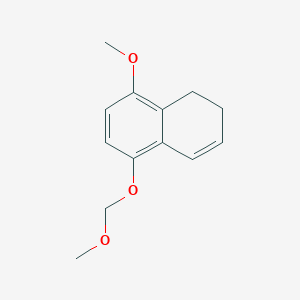
8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene is an organic compound belonging to the naphthalene family This compound is characterized by the presence of methoxy and methoxymethoxy groups attached to a dihydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene involves several steps. One common method includes the preparation of [(2-methoxy-5-methoxymethoxyphenyl)methoxymethylene] pentacarbonylchromium, followed by a series of reactions involving iodination, methoxylation, and cyclization . The reactions are typically carried out under anhydrous conditions using reagents such as Acros®, Alfa Aeser®, and Sigma Aldrich® .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
化学反応の分析
Types of Reactions: 8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as TiCl4, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions, such as Pd-catalyzed arylation, are common and involve replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: TiCl4 as a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Palladium catalysts in the presence of aryl halides.
Major Products: The major products formed from these reactions include various substituted naphthalenes, such as 1,7,12-Trimethoxy-8-methoxymethoxy-3-methyl-5,6-dihydrobenz[a]anthracene .
科学的研究の応用
8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene has several applications in scientific research:
作用機序
The mechanism of action of 8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to target caspase-3/7 and β-tubulin polymerization, leading to apoptosis in cancer cells . The compound’s ability to induce cell cycle arrest and apoptosis highlights its potential as an anticancer agent .
類似化合物との比較
8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene: This compound shares a similar naphthalene core but differs in its substitution pattern.
N-(8-methoxy-5-quinolylsulfonyl)aziridine: Another compound with a methoxy group, but with a quinoline core instead of naphthalene.
Uniqueness: 8-Methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
88170-73-4 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
8-methoxy-5-(methoxymethoxy)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16O3/c1-14-9-16-13-8-7-12(15-2)10-5-3-4-6-11(10)13/h4,6-8H,3,5,9H2,1-2H3 |
InChIキー |
GZVIIVYVMAAMII-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C2C=CCCC2=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)
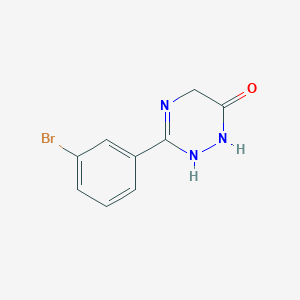
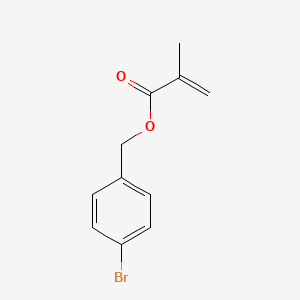
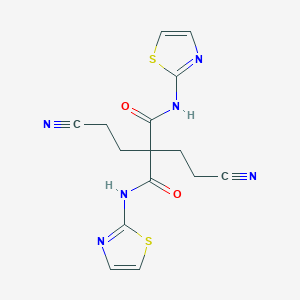
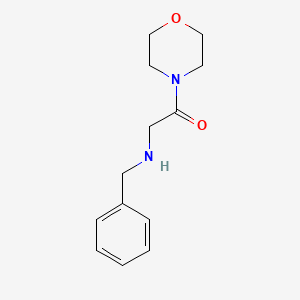
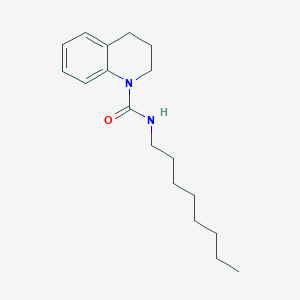
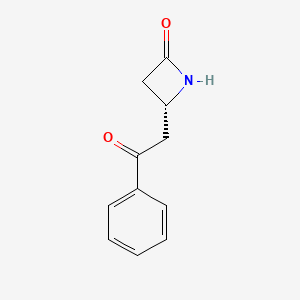


![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
